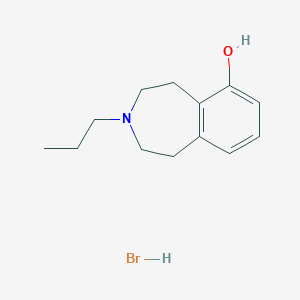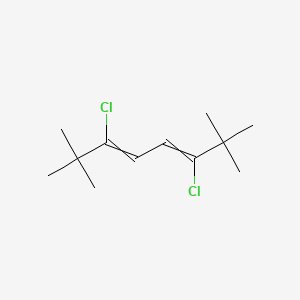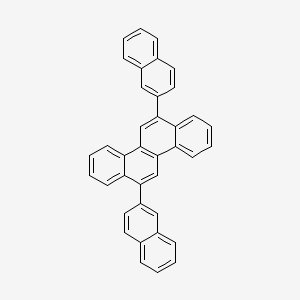![molecular formula C14H9ClN4O B12546546 5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one CAS No. 142354-28-7](/img/structure/B12546546.png)
5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. The reaction is followed by N-alkylation in the presence of sodium carbonate . This method provides a straightforward route to obtain the desired compound with good yields.
Analyse Chemischer Reaktionen
5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and hydrazinylidene positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may yield hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one can be compared with other similar compounds, such as:
2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol: This compound has a similar structure but lacks the chloro substituent.
Quinoline N-oxide derivatives: These compounds have an oxidized quinoline ring and exhibit different chemical properties.
Hydrazine derivatives: These compounds contain the hydrazine functional group and have diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
142354-28-7 |
|---|---|
Molekularformel |
C14H9ClN4O |
Molekulargewicht |
284.70 g/mol |
IUPAC-Name |
5-chloro-7-(pyridin-2-yldiazenyl)quinolin-8-ol |
InChI |
InChI=1S/C14H9ClN4O/c15-10-8-11(18-19-12-5-1-2-6-16-12)14(20)13-9(10)4-3-7-17-13/h1-8,20H |
InChI-Schlüssel |
CTQGVFDPIOWJHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)N=NC2=CC(=C3C=CC=NC3=C2O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12546463.png)
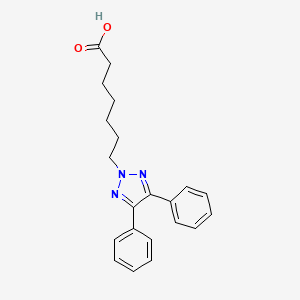
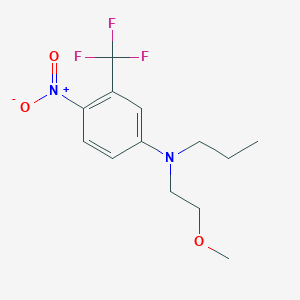
![5-[[4-[Bis(2-chloroethyl)amino]phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12546474.png)
![1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene](/img/structure/B12546481.png)
![(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine](/img/structure/B12546490.png)

![(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine](/img/structure/B12546506.png)
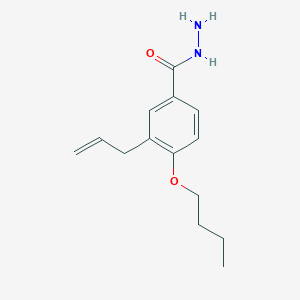
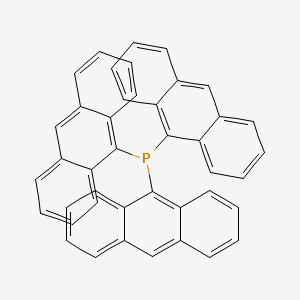
![4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12546525.png)
